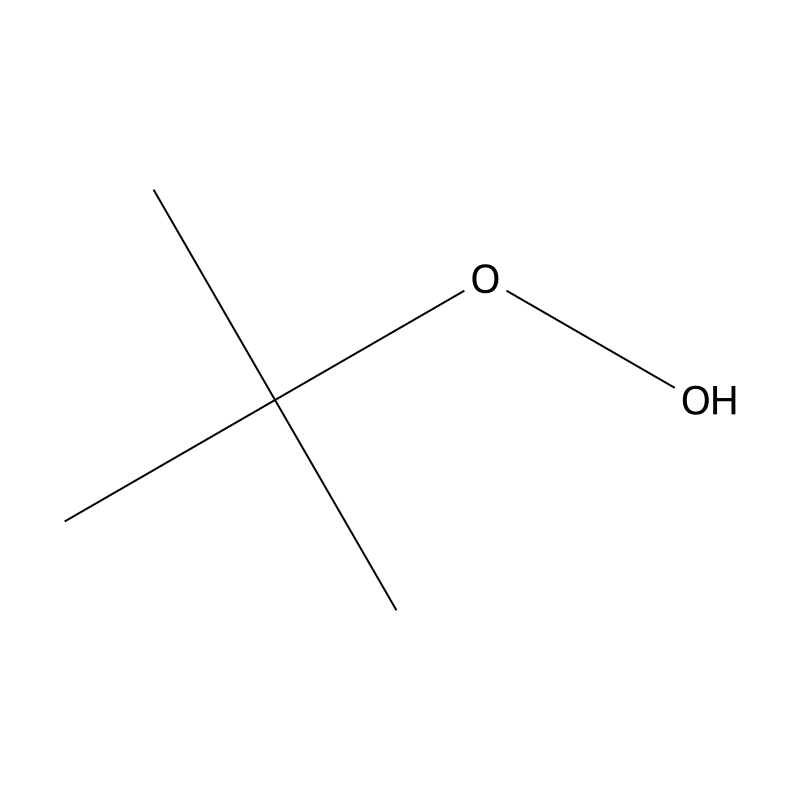

Tert-butyl hydroperoxide

(CH3)3COOH

C4H10O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)3COOH

C4H10O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.97X10+4 mg/L at 25 °C (est)

Soluble in water

Moderately soluble in water

Slightly soluble in water

Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform

Very soluble in organic solvents and alkali-metal hydroxide solutions

Very soluble in esters and alcohols

Solubility in water: miscible

Synonyms

Canonical SMILES

Initiator for Radical Polymerization

Due to its ability to readily decompose into free radicals, TBHP serves as a common initiator for radical polymerization reactions. These reactions are crucial for the synthesis of various polymers like polyethylene, polyvinyl chloride (PVC), and unsaturated polyesters []. TBHP finds use in bulk, solution, suspension, and emulsion polymerization processes [].

Model for Studying Oxidative Stress

TBHP acts as a valuable model compound for investigating the cellular effects of oxidative stress. Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. TBHP treatment in cells can mimic this condition, allowing researchers to study the underlying mechanisms of ROS-mediated damage and potential therapeutic interventions [].

One particular benefit of TBHP in this context is that it's not readily metabolized by the enzyme catalase, which is often present as a contaminant in isolated mitochondria. This ensures that the observed effects are primarily due to TBHP-induced oxidative stress within the mitochondria, a critical cellular organelle for energy production [].

Reagent for Introducing Peroxy Groups

TBHP plays a role in introducing peroxy groups (O-O) into organic molecules during organic synthesis. This specific functional group modification is valuable for various research applications, including the development of new tester strains used to detect DNA damage or mutations [].

Tert-butyl hydroperoxide is an organic compound with the chemical formula and is often represented as . It appears as a colorless liquid and is primarily used as a reagent in various chemical processes. Tert-butyl hydroperoxide is notable for its stability in solution, typically supplied as a 69-70% aqueous solution, making it easier to handle compared to other hydroperoxides like hydrogen peroxide .

- Oxidative Reactions: It is used in the oxidation of alcohols to carboxylic acids and ketones, often under mild conditions .

- Polymerization: Tert-butyl hydroperoxide acts as an initiator in the solution and emulsion polymerization of polystyrene and polyacrylates .

- Epoxidation: It is utilized in the Sharpless epoxidation process, where it aids in converting alkenes to epoxides .

Tert-butyl hydroperoxide exhibits biological activities, particularly in inducing oxidative stress within cells. It has been studied for its role in:

- Cellular Toxicity: Exposure to tert-butyl hydroperoxide can lead to oxidative damage in various cell types, making it a useful tool for studying oxidative stress mechanisms .

- Antioxidant Studies: Its ability to generate reactive oxygen species makes it relevant in research focused on antioxidants and cellular defense mechanisms against oxidative damage .

Several methods exist for synthesizing tert-butyl hydroperoxide:

- Direct Reaction: The most common method involves the reaction of isobutane with liquid oxygen.

- Tertiary-Butyl Alcohol Oxidation: This method uses tertiary-butyl alcohol and hydrogen peroxide, often catalyzed by sulfuric acid.

- Auto-Oxidation: Isobutane can undergo auto-oxidation under controlled conditions to produce tert-butyl hydroperoxide .

Tert-butyl hydroperoxide finds applications across various industries:

- Chemical Manufacturing: It is crucial for producing propylene oxide through the Halcon process, where it acts as an oxidizing agent .

- Polymer Industry: Used as an initiator for polymerization reactions, particularly in producing polystyrene and polyacrylates .

- Fine Chemicals Production: It is involved in synthesizing fine chemicals via selective oxidation processes .

Research on tert-butyl hydroperoxide interactions highlights its reactivity with various substrates. Notable studies include:

- Oxidative Mannich Reactions: Tert-butyl hydroperoxide has been employed as a terminal oxidant in transition metal-catalyzed reactions, showcasing its utility in organic synthesis .

- Radical Reactions: Its ability to generate free radicals makes it a key player in radical-mediated reactions, facilitating diverse chemical transformations .

Tert-butyl hydroperoxide shares similarities with several other hydroperoxides and peroxides. Below is a comparison highlighting its unique attributes:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Hydrogen Peroxide | More reactive; commonly used as a disinfectant | |

| Cumene Hydroperoxide | Used primarily in phenol production; less stable | |

| Di-tert-butyl Peroxide | Higher stability; used as an initiator in polymerization | |

| Benzoyl Peroxide | Commonly used in acne treatment; more reactive |

Tert-butyl hydroperoxide stands out due to its balance of reactivity and stability, making it suitable for various industrial applications while being less hazardous than some alternatives.

Auto-oxidation of Isobutane

The long-established commercial route converts liquid-phase isobutane and molecular oxygen into tert-butyl hydroperoxide through a free-radical chain mechanism. Typical bubble-column or tray reactors are operated at 120 – 140 °C and 25 – 35 bar; isobutane conversions of 45 – 55 mol % furnish tert-butyl hydroperoxide selectivities near 60 mol % [1]. Supercritical operation (> 135 °C and > 36 bar for isobutane) further suppresses acid by-products; a dense-phase patent example at 150 – 155 °C and 68 bar reports comparable conversions with markedly lower formic-acid formation [2]. Laboratory microreactors confirm the trend: at 130 °C and 42.5 bar, conversion is only 0.5 mol % when tert-butyl hydroperoxide itself initiates the reaction, but selectivity rises to 50 mol % [1].

Table 1 Representative auto-oxidation performance

| Reactor configuration | Temperature (°C) | Pressure (bar) | Residence time | Isobutane conversion (mol %) | Selectivity to tert-butyl hydroperoxide (mol %) | Citation |

|---|---|---|---|---|---|---|

| Bubble column (industrial) | 120–140 | 25–35 | 3–4 h | 45–55 | 58–62 | [1] |

| Dense-phase (patent) | 150–155 | 68 | 2 h | 50 (typical) | 60–65 | [2] |

| Gas-phase short contact | 160 | 1 bar (gas) | 3 min | 70 (yield) | n.a. | [3] |

| Capillary microreactor, two-phase | 130 | 42.5 | 4 h | 0.5 | 50 | [1] |

| Capillary microreactor, supercritical | 145 | 55 | 2 h | 1.3 | 35 | [1] |

Peroxidation of tert-Butyl Alcohol

An alternative feedstock is tert-butyl alcohol, oxidised with hydrogen peroxide. A microchannel study employing sulfuric acid (molar ratio sulfuric acid : tert-butyl alcohol = 0.95) at 50 °C achieved 88.48% yield and 93% selectivity to tert-butyl hydroperoxide at an alcohol-to-oxidant ratio of 1:1 [4] [5]. Continuous operation has processed more than 200 kg of substrate by integrating on-line extraction, pervaporation drying, and plug-flow oxidation [6].

Process Optimisation and Scale-up Considerations

Key levers are initiator choice, phase regime, and water removal. Switching from di-tert-butyl peroxide to tert-butyl hydroperoxide as radical initiator halves conversion but multiplies selectivity in micro-oxidation of isobutane [1]. Supercritical densification removes gas–liquid transfer limits and boosts rate at industrial scale [2]. For the tert-butyl alcohol route, in-line membrane pervaporation lowers water to ≤ 0.15 wt % at throughputs of 100 mL min⁻¹, enabling the safe delivery of 1.5 M anhydrous tert-butyl hydroperoxide to downstream flow oxidations for 96 h campaigns [7].

Laboratory Synthesis Techniques

Batch Reaction Methodologies

Small-scale batches typically stir tert-butyl alcohol with 30–50 wt % aqueous hydrogen peroxide and catalytic sulfuric acid below 60 °C. Careful addition keeps peak rates manageable; iodometric assays confirm yields above 80% after 2–4 h [4] [8].

Flow Chemistry Approaches

Plug-flow microreactors (internal diameter ≈ 2 mm) give outstanding heat removal. At 50 °C, space–time yields reach 2.3 kg L⁻¹ h⁻¹ with sulfuric acid catalysis [4]. In packed-bed flow, tert-butyl alcohol and hydrogen peroxide pass Amberlyst-15 at 70 °C; first-order behaviour in the alcohol is observed (rate constant 0.003 min⁻¹ at 40 °C) [9].

Heterogeneous Catalysis in tert-Butyl Hydroperoxide Synthesis

Solid sulfonic resins (Amberlyst-15) outperform Nafion, activated carbon and heteropoly-acid supports, delivering 30–40% single-pass yields while minimising di-tert-butyl peroxide by-product formation [10] [9]. Catalyst acid capacity and mesoporosity correlate with activity; no leaching is detected over three cycles [10].

Kinetics of tert-Butyl Alcohol Peroxidation

Reaction Rate Parameters

Microreactor calorimetry fitted to a power-law model produces the parameters below.

| Parameter | Value | Experimental system | Citation |

|---|---|---|---|

| Global reaction order in tert-butyl alcohol | 1.0 | Amberlyst-15 fixed bed | [9] |

| Activation energy for tert-butyl hydroperoxide formation | 131.72 kJ mol⁻¹ | Sulfuric acid microreactor | [4] |

| Pre-exponential factor | 1 × 10¹⁹ L mol⁻¹ s⁻¹ | Same as above | [4] |

| Rate constant at 40 °C | 0.003 min⁻¹ | Amberlyst-15 system | [9] |

Influence of Catalysts on Reaction Kinetics

Homogeneous sulfuric acid accelerates hydrogen-peroxide activation, leading to rate constants approximately two orders of magnitude higher than those obtained with Amberlyst-15 at identical temperatures [4] [9]. Nevertheless, heterogeneous resin avoids salt generation and simplifies downstream separation.

Process Modelling and Optimisation

Kinetic parameters have been embedded in plug-flow simulations that correctly predict concentration profiles along 50 L plant reactors (R² > 0.94) [4]. Sensitivity analysis shows that reducing water content below 0.5 wt % shifts equilibrium towards tert-butyl hydroperoxide by up to 6% conversion, justifying membrane dehydration in integrated flowsheets [7].

Purification and Analytical Methods

Separation Techniques

- Liquid–liquid extraction: Continuous counter-current extraction of 70 wt % aqueous feed into nonane gives organic phases containing ≈ 17 wt % tert-butyl hydroperoxide with only 1 wt % water [7].

- Membrane pervaporation: Perfluorinated modules in series dry the nonane solution to ≤ 0.15 wt % water (≈ 1127 ppm) without measurable peroxide loss over 96 h [7].

- Vacuum distillation: Laboratory distillation at 34–35 °C and 20 mmHg affords colourless tert-butyl hydroperoxide after prior dehydration [11].

- Salt crystallisation: Conversion to the sodium salt below 30 °C, filtration, neutralisation and re-extraction yields analytical-grade material [11].

Purity Determination Methods

| Method | Typical detection limit | Application highlight | Citation |

|---|---|---|---|

| Iodometric titration | ≤ 0.5 mmol L⁻¹ | Calibration R² > 0.999 for tert-butyl hydroperoxide quantification [12] [8] | [12] [8] |

| Gas chromatography-mass spectrometry (Rxi-5 ms column) | < 0.1 wt % | Resolves tert-butyl hydroperoxide, di-tert-butyl peroxide, tert-butyl alcohol and acetone in oxidation broths [12] | [12] |

| Proton nuclear magnetic resonance | ± 0.3 wt % | Online assay of 15.8 – 17.3 wt % tert-butyl hydroperoxide in nonane during production [7] | [7] |

| Karl Fischer titration | ± 50 ppm H₂O | Water tracking during pervaporation (< 1500 ppm) [7] | [7] |

Purity

Physical Description

Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999)

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Water-white liquid

XLogP3

Exact Mass

Boiling Point

BP: 89 °C (decomposes)

Flash Point

Less than 80 °F (less than 27 °C) /closed cup/

43 °C

Vapor Density

2.07 (Air = 1)

Relative vapor density (air = 1): 3.1

Density

0.8960 g/cu cm at 20 °C

Relative density (water = 1): 0.93

LogP

-1.3 (calculated)

Appearance

Melting Point

-8.0 °C

-8 °C

-3 °C

Storage

UNII

GHS Hazard Statements

Use and Manufacturing

Mechanism of Action

Vapor Pressure

5.46 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 3.07 (calculated)

Pictograms

Health Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared from tert-butyl alcohol and 30% hydrogen peroxide; ... By oxidation of tert-butylmagnesium chloride.

Produced by the liquid-phase reaction of isobutane and molecular oxygen or by mixing equimolar amounts of t-butyl alcohol and 30-50 percent hydrogen peroxide.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Services

Hydroperoxide, 1,1-dimethylethyl: ACTIVE

Analytic Laboratory Methods

Several analytical methods have been used over the years /for determination in air/ such as high-pressure liquid chromatography, chromatography using a flame ionization detector, and colorimetric detection.

Storage Conditions

Interactions

The current studies have investigated the effect of heterocyclic drugs with the single thiol group (thiamazole, mercaptopurine) and dithiol aliphatic drugs (dimercaptosuccinic acid, dithiothreitol) under oxidative stress conditions, using tert-butyl hydroperoxide (t-BuOOH), in human erythrocyte lysate with the luminol-enhanced chemiluminescence technique. Knowing that oxidative processes induced by t-BuOOH are triggered by (oxy)hemoglobin (Hb), the effect of different thiol drugs (RSH) on isolated human Hb oxidation to methemoglobin (MHb) and hemichromes (HChr) was further considered. Three types of chemiluminescence curves, fitting to logistic-exponential model, have been revealed under influence of RSH. Structure of the data (MHb and HChr production, and free radical activity of RSH) in Principal Component Analysis visualization and kinetic profiles of chemiluminescence integrate information in terms of the diversity of RSH reaction mechanisms depending on the specific molecular context of the given thiol: aliphatic or aromatic nature as well as the number and position of the -SH groups in the molecule. The study conducted in presented in vitro systems indicates the potential role of thiol drugs mediated toxicity in an oxidative stress dependent mechanism.

The aim of this study was to investigate the protective effects of 6-shogaol on tert-butyl hydroperoxide (tBHP)-induced oxidative stress leading to apoptosis in human hepatoma cell line HepG2. The cells were exposed to tBHP (100 umol/L) after pretreatment with 6-shogaol (2.5 and 5 umol/L), and then cell viability was measured. 6-Shogaol fully prevented HepG2 cell death caused by tBHP. Treatment of tBHP resulted in apoptotic cell death as assessed by TUNEL assay and the expression of apoptosis regulator proteins, Bcl-2 family, caspases and cytochrome c. Cells treated with 6-shogaol showed rapid reduction of apoptosis by restoring these markers of apoptotic cells. In addition, 6-shogaol significantly recovered disruption of mitochondrial membrane potential as a start sign of hepatic apoptosis induced by oxidative stress. In line with this observation, antioxidative 6-shogaol inhibited generation of reactive oxygen species and depletion of reduced glutathione in tBHP-stimulated HepG2 cells. Taken together, these results for the first time showed antioxidative and antiapoptotic activities of 6-shogaol in tBHP-treated hepatoma HepG2 cells, suggesting that 6-shogaol could be beneficial in hepatic disorders caused by oxidative stress.

A nanocarrier, namely, hydroxylethyl-chitosan nanoparticles was developed in this research for delivering antioxidants with 6-hydroxy-2, 5, 7, 8-tetra-methylchromane-2-carboxylic acid (trolox) as a model antioxidant. The trolox-encapsulated chitosan nanoparticles (trolox-CS NPs) were prepared by modifying chitosan with epoxyethane, which self-assembled into NPs and entrapped trolox, and then characterized by their size, size distribution, morphology and in vitro trolox release profile. Intracellular trafficking of CS NPs was observed. The anti-oxidant effect and potential mechanism of trolox-CS NPs were subsequently investigated in RAW264.7 cells. The effects of trolox-CS NPs on RAW264.7 cells damaged by tert-butylhydroperoxide (t-BHP) were determined by MTT assay for cell viability, MDA assay for membrane lipid peroxidation, JC-1 probe and Annexin V-FITC/PI double staining for mitochondria membrane potential (MMP) and RAW264.7 apoptosis, respectively. The trolox-CS NPs significantly improved cell viability and reduced MDA content compared with those of cells treated with free trolox. The trolox-CS NPs treatment inhibited MMP collapse and RAW264.7 apoptosis more obviously than free trolox. Molecular basis of apoptosis studied by western blotting revealed that trolox-CS NPs may block mitochondria-mediated apoptosis pathway through up-regulation of Bcl-2 and down-regulation of Bax and inhibiting the activation of pro-caspase 3, PARP and Bid.

For more Interactions (Complete) data for tert-Butyl hydroperoxide (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

The hepatoprotective effects of Pyrus biossieriana buhse leaf extract on tert-butyl hydroperoxide toxicity in HepG2 cell line

Hamed Mir, Daniel Elieh Ali Komi, Mahdi Pouramir, Hadi Parsian, Ali Akbar Moghadamnia, Nayer Seyfizadeh, Mostafa LakzaeiPMID: 34344447 DOI: 10.1186/s13104-021-05713-6

Abstract

In present study, the effects of the leaf extract of Pyrus biossieriana Buhse on tert-Butyl hydroperoxide (t-BHP) induced toxicity in the HepG2 cell line were investigated.HepG2 cells were exposed to different concentrations of both extract (1.5, 2.0, and 2.5 mg/mL) and t-BHP (100, 150, and 200 μM). The total flavonoid and phenolic contents, the cell viability, lipid peroxidation, NO generation, and the total antioxidant capacity in cell media were assessed. The amount of arbutin was estimated 12.6% of the dry weight of leaves (equivalent to 126 mg/g). Additionally, the amounts of flavonoids and phenols in extract were estimated 119 mg/g and 418 mg/g, respectively. The cells incubated with t-BHP showed a significant decrease in survival (p < 0.001). Preincubation with extract (1.5 mg/mL and 2.0 mg/mL) attenuated the t-BHP toxicity and increased the cell viability in cells exposed even to the highest concentration of t-BHP (200 μM) (p value < 0.001, and p value = 0.035) respectively. Additionally, treatment with extract reduced the cell growth suppression caused by t-BHP. The P. biossieriana Buhse leaf extract at concentrations of 1.5 and 2.0 mg/mL is capable of attenuating t-BHP-induced cytotoxicity in HepG2 cells.

Procyanidin B2 and rutin in Ginkgo biloba extracts protect human retinal pigment epithelial (RPE) cells from oxidative stress by modulating Nrf2 and Erk1/2 signalling

Yue Li, Zhengqi Cheng, Ke Wang, Xue Zhu, Youmna Ali, Wenying Shu, Xiaofeng Bao, Ling Zhu, Xiaohui Fan, Michael Murray, Fanfan ZhouPMID: 33891955 DOI: 10.1016/j.exer.2021.108586

Abstract

Oxidative stress plays an important role in the pathogenesis of human retinal diseases. Ginkgo biloba products are widely consumed herbal supplements that contain ingredients with anti-oxidant potentials. However, the active agents in ginkgo biloba extracts (GBE) are unclear. This study assessed the anti-oxidant effects of 19 natural compounds isolated from GBE to provide a rational basis for their use in preventing retinal diseases. The compounds were tested in retinal pigment epithelial (RPE) cells subjected to tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. Cell viability and intracellular reactive oxygen species (ROS) were assessed and flow cytometry was used to delineate the cell death profile. The expression of nuclear factor erythroid 2-related factor-2 (Nrf2) was activated in RPE cells by t-BHP accompanied with an activation of Erk1/2 signaling. GBE-derived rutin and procyanidin B2 ameliorated t-BHP-induced cell death and promoted cell viability by suppressing intracellular ROS generation. These agents also enhanced Nrf2 expression with activating Erk1/2 signaling in RPE cells. In contrast, the other compounds tested were minimally active and did not prevent the loss of cell viability elicited by t-BHP. The present findings suggest that rutin and procyanidin B2 may have potential therapeutic values in the prevention of retinal diseases induced by oxidative damage.The in vitro effect of the diabetes-associated markers insulin, leptin and oxidative stress on cellular characteristics promoting breast cancer progression is GLUT1-dependent

Cláudia Silva, Nelson Andrade, João Tiago Guimarães, Emília Patrício, Fátima MartelPMID: 33647254 DOI: 10.1016/j.ejphar.2021.173980

Abstract

Obesity and type 2 diabetes mellitus (T2DM) associate with increased incidence and mortality from many cancers, including breast cancer. The mechanisms involved in this relation remain poorly understood. Our study aimed to investigate the in vitro effect of high levels of glucose, insulin, leptin, TNF-α, INF-γ and oxidative stress (induced with tert-butylhydroperoxide (TBH)), which are associated with T2DM, upon glucose uptake by breast cancer (MCF-7 and MDA-MB-231) and non-cancer (MCF-12A) cells and to correlate this effect with their effects upon cellular characteristics associated with cancer progression (cell proliferation, viability, migration, angiogenesis and apoptosis).H-DG uptake was markedly inhibited by a selective GLUT1 inhibitor (BAY-876) in all cell lines, proving that

H-DG uptake is mainly GLUT1-mediated. TBH (2.5 μM), insulin (50 nM), leptin (500 ng/ml) and INF-y (100 ng/ml) stimulate GLUT1-mediated

H-DG (1 mM) uptake by both ER-positive and triple-negative breast cancer cell lines. TBH and leptin, but not insulin and INF-γ, increase GLUT1 mRNA levels. Insulin and leptin (in both ER-positive and triple-negative breast cancer cell lines) and TBH (in the triple-negative cell line) have a proproliferative effect and leptin possesses a cytoprotective effect in both breast cancer cell lines that can contribute to cancer progression. The effects of TBH, insulin, leptin and INF-γ upon breast cancer cell proliferation and viability are GLUT1-dependent. In conclusion, T2DM-associated characteristics induce changes in GLUT1-mediated glucose uptake that can contribute to cancer progression. Moreover, we conclude that BAY-876 can be a strong candidate for development of a new effective anticancer agent against breast cancer.

Melatonin ameliorates oxidative stress-mediated injuries through induction of HO-1 and restores autophagic flux in dry eye

Bowen Wang, Xin Zuo, Lulu Peng, Xiaoran Wang, Hao Zeng, Jing Zhong, Saiqun Li, Yichen Xiao, Li Wang, Hong Ouyang, Jin YuanPMID: 33587908 DOI: 10.1016/j.exer.2021.108491

Abstract

This study aimed to investigate the protective effect of melatonin on the corneal epithelium in dry eye disease(DED) and explore its underlying mechanism. Human corneal epithelial(HCE) cells was exposure to t-butylhydroperoxide(tBH), C57BL/6 mice were injected of subcutaneous scopolamine to imitate DED. Melatonin was used both in vivo and in vitro. Cell viability was detected by Cell Counting Kit-8 assay and Lactate Dehydrogenase Leakage. The change of cellular reactive oxygen species (ROS) levels, mitochondrial membrane potential (MMP), and apoptosis was analyzed by flow cytometry. Western blot assays and immunofluorescence were carried out to measure protein changes. mRNA expression was investigated by RNA sequencing (RNA-Seq) and quantitative real-time PCR. The change of autophagic flux were observed through mCherry-GFP-LC3 transfection and electron microscopy(TEM). Clinical parameters of corneal epithelium defects, conjunctival goblet cells, tear volume, and level of ocular surface inflammation was recorded. Melatonin was able to reduce excessive ROS production and maintain mitochondrial function. TEM assay found melatonin rescued impaired autophagic flux under tBH. Moreover, melatonin significantly preserved cell viability, abolished LDH release, and decreased apoptosis. RNA-Seq indicated that melatonin greatly activating hemeoxygenase-1 (HO-1) expression. Interestingly, HO-1 ablation largely attenuated its protective effects. Besides, in dry eye mouse model, intraperitoneal injection of melatonin showed greatly improved clinical parameters, inhibited activated NLRP3 inflammation cascade, and increased density of goblet cells and tear volume. Thus, melatonin protects corneal epithelial cells from oxidative damage, maintain normal level of autophagy, and reduce inflammation via trigging HO-1 expression in DED.Sou Hyun Kim, Minwoo Kim, Doyoung Kwon, Jae Sung Pyo, Joo Hyun Kim, Jae-Hwan Kwak, Young-Suk Jung

PMID: 33672046 DOI: 10.3390/molecules26041027

Abstract

Substituted-phenyl cinnamamide derivatives were designed and synthesized to confirm activation of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway by the electronic effect on beta-position of Michael acceptor according to introducing the R

and R

group. Compounds were screened using the Nrf2/antioxidant response element (ARE)-driven luciferase reporter assay. Compound

showed desirable luciferase activity in HepG2 cells without cell toxicity. mRNA and protein expression of Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC) were upregulated by compound

in a concentration-dependent manner. Treatment with

resulted in increased endogenous antioxidant glutathione, showing strong correlation with enhanced GCLC expression for synthesis of glutathione. In addition,

-butyl hydroperoxide (

-BHP)-generated reactive oxygen species were significantly removed by

, and the results of a cell survival assay in a

-BHP-induced oxidative cell injury model showed a cytoprotective effect of

in a concentration dependent manner. In conclusion, the novel compound

can be utilized as an Nrf2/ARE activator in antioxidative therapy.

Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury

Byoung Ok Cho, Jang Hoon Kim, Denis Nchang Che, Hyun Ju Kang, Jae Young Shin, Suping Hao, Ji Hyeon Park, Feng Wang, Yun Ji Lee, Seon Il JangPMID: 33804228 DOI: 10.3390/molecules26061635

Abstract

, also known as Kushen, has traditionally been used as a herbal medicine. In the present study we evaluated the ameliorative effects of kushenol C (KC) fromagainst tBHP (tert-Butyl hydroperoxide)-induced oxidative stress in hepatocellular carcinoma (HEPG2) cells and acetaminophen (APAP)-induced hepatotoxicity in mice. KC pretreatment protected the HEPG2 cells against oxidative stress by reducing cell death, apoptosis and reactive oxygen species (ROS) generation. KC pretreatment also upregulated pro-caspase 3 and GSH (glutathione) as well as expression of 8-Oxoguanine DNA Glycosylase (OGG1) in the HEPG2 cells. The mechanism of action was partly related by KC's activation of Akt (Protein kinase B (PKB)) and Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) in the HepG2 cells. In in vivo investigations, coadministration of mice with KC and APAP significantly attenuated APAP-induced hepatotoxicity and liver damage, as the serum enzymatic activity of aspartate aminotransferase and alanine aminotransferase, as well as liver lipid peroxidation and cleaved caspase 3 expression, were reduced in APAP-treated mice. Coadministration with KC also up-regulated antioxidant enzyme expression and prevented the production of proinflammatory mediators in APAP-treated mice. Taken together, these results showed that KC treatment has potential as a therapeutic agent against liver injury through the suppression of oxidative stress.

Small Molecule Fisetin Modulates Alpha-Synuclein Aggregation

Rita Rosado-Ramos, Joana Godinho-Pereira, Daniela Marques, Inês Figueira, Tiago Fleming Outeiro, Regina Menezes, Cláudia Nunes Dos SantosPMID: 34199487 DOI: 10.3390/molecules26113353

Abstract

Phenolic compounds are thought to be important to prevent neurodegenerative diseases (ND). Parkinson's Disease (PD) is a neurodegenerative disorder known for its typical motor features, the deposition of α-synuclein (αsyn)-positive inclusions in the brain, and for concomitant cellular pathologies that include oxidative stress and neuroinflammation. Neuroprotective activity of fisetin, a dietary flavonoid, was evaluated against main hallmarks of PD in relevant cellular models. At physiologically relevant concentrations, fisetin protected SH-SY5Y cells against oxidative stress overtaken by-butyl hydroperoxide (

-BHP) and against methyl-4-phenylpyridinuim (MPP

)-induced toxicity in dopaminergic neurons, the differentiated Lund human Mesencephalic (LUHMES) cells. In this cellular model, fisetin promotes the increase of the levels of dopamine transporter. Remarkably, fisetin reduced the percentage of cells containing αsyn inclusions as well as their size and subcellular localization in a yeast model of αsyn aggregation. Overall, our data show that fisetin exerts modulatory activities toward common cellular pathologies present in PD; remarkably, it modulates αsyn aggregation, supporting the idea that diets rich in this compound may prove beneficial.

Long Noncoding RNA ANPODRT Overexpression Protects Nucleus Pulposus Cells from Oxidative Stress and Apoptosis by Activating Keap1-Nrf2 Signaling

Liang Kang, Yueyang Tian, Xing Guo, Xu Chu, Yuan XuePMID: 33603950 DOI: 10.1155/2021/6645005

Abstract

Oxidative stress and subsequent nucleus pulposus (NP) cell apoptosis are important contributors to the development of intervertebral disc degeneration (IDD). Emerging evidences show that long noncoding RNAs (lncRNAs) play a role in the pathogenesis of IDD. In this study, we investigated the role of lncRNA ANPODRT (anti-NP cell oxidative damage-related transcript) in oxidative stress and apoptosis in human NP cells. We found that ANPODRT was downregulated in degenerative NP tissues and in NP cells treated with tert-butyl hydroperoxide (TBHP, the oxidative stress inducer). ANPODRT overexpression alleviated oxidative stress and apoptosis in NP cells exposed to TBHP, while ANPODRT knockdown exerted opposing effects. Mechanistically, ANPODRT facilitated nuclear factor E2-related factor 2 (Nrf2) accumulation and nuclear translocation and activated its target genes by disrupting the kelch-like ECH-associated protein 1- (Keap1-) Nrf2 association in NP cells. Nrf2 knockdown abolished the antioxidative stress and antiapoptotic effects of ANPODRT in NP cells treated with TBHP. Collectively, our findings suggest that ANPODRT protects NP cells from oxidative stress and apoptosis, at least partially, by activating Nrf2 signaling, implying that ANPODRT may be a potential therapeutic target for IDD.Ferroportin-Dependent Iron Homeostasis Protects against Oxidative Stress-Induced Nucleus Pulposus Cell Ferroptosis and Ameliorates Intervertebral Disc Degeneration

Saideng Lu, Yu Song, Rongjin Luo, Shuai Li, Gaocai Li, Kun Wang, Zhiwei Liao, Bingjin Wang, Wencan Ke, Qian Xiang, Chao Chen, Xinghuo Wu, Yukun Zhang, Li Ling, Cao YangPMID: 33628376 DOI: 10.1155/2021/6670497

Abstract

Ferroptosis is a specialized form of regulated cell death that is charactered by iron-dependent lethal lipid peroxidation, a process associated with multiple diseases. However, its role in the pathogenesis of intervertebral disc degeneration (IVDD) is rarely investigated. This study is aimed at investigating the role of ferroptosis in oxidative stress- (OS-) induced nucleus pulposus cell (NPC) decline and the pathogenesis of IVDD and determine the underlying regulatory mechanisms. We used tert-butyl hydroperoxide (TBHP) to simulate OS conditions around human NPCs. Flow cytometry and transmission electron microscopy were used to identify ferroptosis, while iron assay kit, Perl's staining, and western blotting were performed to assay the intracellular iron levels. A ferroportin- (FPN-) lentivirus and FPN-siRNA were constructed and used to explore the relationship between FPN, intracellular iron homeostasis, and ferroptosis. Furthermore, hinokitiol, a bioactive compound known to specifically resist OS and restore FPN function, was evaluated for its therapeutic role in IVDD bothand

. The results indicated that intercellular iron overload plays an essential role in TBHP-induced ferroptosis of human NPCs. Mechanistically, FPN dysregulation is responsible for intercellular iron overload under OS. The increase in nuclear translocation of metal-regulatory transcription factor 1 (MTF1) restored the function of FPN, abolished the intercellular iron overload, and protected cells against ferroptosis. Additionally, hinokitiol enhanced the nuclear translocation of MTF1 by suppressing the JNK pathway and ameliorated the progression of IVDD

. Taken together, our results demonstrate that ferroptosis and FPN dysfunction are involved in the NPC depletion and the pathogenesis of IVDD under OS. To the best of our knowledge, this is the first study to demonstrate the protective role of FPN in ferroptosis of NPCs, suggesting its potential used as a novel therapeutic target against IVDD.